molecular formula C11H8F3N3OS B12240314 N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12240314
M. Wt: 287.26 g/mol
InChI Key: NEFDHLBMWFZVGZ-UHFFFAOYSA-N
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Description

N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 1,3,4-thiadiazole derivatives with 4-(trifluoromethyl)phenylacetic acid or its derivatives. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation or degradation of the reactants.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its bioactive properties.

    Agriculture: Possible application as a pesticide or herbicide.

    Materials Science: Utilization in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3,4-thiadiazol-2-yl)-2-phenylacetamide
  • N-(1,3,4-thiadiazol-2-yl)-2-(4-chlorophenyl)acetamide
  • N-(1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and bioactivity compared to similar compounds without this group.

Properties

Molecular Formula

C11H8F3N3OS

Molecular Weight

287.26 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H8F3N3OS/c12-11(13,14)8-3-1-7(2-4-8)5-9(18)16-10-17-15-6-19-10/h1-4,6H,5H2,(H,16,17,18)

InChI Key

NEFDHLBMWFZVGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=NN=CS2)C(F)(F)F

Origin of Product

United States

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